An In-depth Technical Guide to the Synthesis of Tris(p-aminophenyl)methanol
An In-depth Technical Guide to the Synthesis of Tris(p-aminophenyl)methanol
Introduction
Tris(p-aminophenyl)methanol, also known as pararosaniline base or tris(4-aminophenyl)methanol, is a triarylmethane compound of significant interest in various fields of research and development.[1] Structurally, it features a central methanol core bonded to three p-aminophenyl groups.[2] This molecule serves as the leuco base of the intensely colored pararosaniline dye, a component of basic fuchsin, which has widespread applications in textile dyeing, as a biological stain, and in analytical chemistry for the Schiff test.[1][3] The presence of three primary aromatic amine functionalities makes tris(p-aminophenyl)methanol a versatile precursor for the synthesis of more complex molecules, including polymers and functional materials.[4][5] This guide provides a comprehensive overview of a robust protocol for the synthesis of tris(p-aminophenyl)methanol, delving into the underlying chemical principles, safety considerations, and characterization of the final product.
Synthetic Strategy: A Two-Step Approach
The synthesis of tris(p-aminophenyl)methanol is most effectively achieved through a two-step process. The first step involves the acid-catalyzed condensation of aniline with formaldehyde to produce 4,4'-diaminodiphenylmethane. This intermediate is then subjected to an oxidative condensation with aniline to furnish the final product. This approach is favored for its utilization of readily available and cost-effective starting materials.
Step 1: Synthesis of 4,4'-Diaminodiphenylmethane
The initial step involves the reaction of aniline with formaldehyde in the presence of a mineral acid, such as hydrochloric acid.[6] The acid protonates the formaldehyde, increasing its electrophilicity and facilitating the electrophilic attack on the electron-rich aniline ring, primarily at the para position due to steric hindrance at the ortho positions. This is followed by a second electrophilic substitution reaction with another molecule of aniline to yield 4,4'-diaminodiphenylmethane.
Step 2: Oxidative Condensation to Tris(p-aminophenyl)methanol
In the subsequent step, the prepared 4,4'-diaminodiphenylmethane is reacted with aniline in the presence of an oxidizing agent. This process leads to the formation of the triphenylmethane scaffold. The central carbon of the final product originates from the formaldehyde used in the first step.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| Aniline | C₆H₅NH₂ | 93.13 |
| Formaldehyde (37% aq. solution) | CH₂O | 30.03 |
| Hydrochloric Acid (concentrated) | HCl | 36.46 |
| Sodium Hydroxide | NaOH | 40.00 |
| Toluene | C₇H₈ | 92.14 |
| Ethanol | C₂H₅OH | 46.07 |
Synthesis of 4,4'-Diaminodiphenylmethane
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Reaction Setup: In a well-ventilated fume hood, a mixture of aniline and concentrated hydrochloric acid is prepared in a suitable reaction vessel equipped with a stirrer and a dropping funnel. The molar ratio of aniline to hydrochloric acid should be approximately 1.8:1.[6]
-
Premixing: An aqueous solution of formaldehyde is separately prepared.
-
Reaction: The formaldehyde solution is added dropwise to the aniline-hydrochloric acid mixture while maintaining the temperature between 60-90°C.[6] The reaction is exothermic and requires careful monitoring and control of the addition rate.
-
Workup: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The mixture is then neutralized with an aqueous solution of sodium hydroxide to precipitate the crude 4,4'-diaminodiphenylmethane.
-
Purification: The precipitate is collected by filtration, washed with water to remove inorganic salts, and then recrystallized from a suitable solvent such as ethanol to yield pure 4,4'-diaminodiphenylmethane.
Synthesis of Tris(p-aminophenyl)methanol
A more direct, albeit less detailed in publicly available literature, method involves the condensation of aniline with p-aminobenzaldehyde.[3] A detailed protocol for the synthesis of p-aminobenzaldehyde from p-nitrotoluene is available and involves reduction with sodium polysulfide.[7]
Representative Protocol (based on analogous reactions):
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, a mixture of 4,4'-diaminodiphenylmethane and a molar excess of aniline is prepared.
-
Oxidizing Agent: A suitable oxidizing agent is added portion-wise to the reaction mixture.
-
Heating: The reaction mixture is heated to a temperature typically in the range of 100-150°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Workup: Upon completion, the excess aniline is removed by steam distillation or vacuum distillation. The residue is then treated with a dilute acid to dissolve the product, followed by filtration to remove any insoluble impurities.
-
Purification: The acidic solution is then neutralized with a base, such as sodium hydroxide, to precipitate the crude tris(p-aminophenyl)methanol. The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Safety and Handling
Aniline is a toxic substance that can be absorbed through the skin and is a suspected carcinogen.[8] All handling of aniline and its derivatives must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Concentrated acids and bases are corrosive and should be handled with care.
Characterization
The identity and purity of the synthesized tris(p-aminophenyl)methanol should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is expected to show signals corresponding to the aromatic protons on the aminophenyl rings and the hydroxyl proton. The aromatic protons will likely appear as doublets in the aromatic region of the spectrum. The amino protons will appear as a broad singlet.[9][10]
-
¹³C NMR spectroscopy will show distinct signals for the different carbon environments in the molecule, including the central carbinol carbon and the aromatic carbons.[9][10]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine groups (typically two bands in the region of 3300-3500 cm⁻¹), the O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), and C-N stretching vibrations.[9][10]
-
Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound (305.37 g/mol ).[1][2]
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value. Pararosaniline base has a reported melting point of 205°C (with decomposition).
Diagrams
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of tris(p-aminophenyl)methanol.
Experimental Workflow
Caption: Experimental workflow for the synthesis of tris(p-aminophenyl)methanol.
References
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GSRS. TRIS(P-AMINOPHENYL)METHANOL. [Link]
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Gutierrez, L., Orrego, A.V., & Ferretti, C.A. (2022). Synthesis of Functionalized Pararosaniline over Mild Conditions. Chem. Proc., 8, 9. [Link]
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PubChem. Tris(p-aminophenyl)methanol. [Link]
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Organic Syntheses. p-AMINOBENZALDEHYDE. [Link]
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ResearchGate. (2022). Synthesis of Functionalized Pararosaniline over Mild Conditions. [Link]
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Lawrence Berkeley Laboratory - UNIVERSITY OF CALIFORNIA. Formaldehyde. [Link]
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Wikipedia. Pararosaniline. [Link]
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Scribd. Absorbance and Pararosaniline. [Link]
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PMC - NIH. Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. [Link]
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ResearchGate. (2016). An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites. [Link]
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Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]
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TSI Journals. Efficient synthesis of 4,4 Diamino diphenyl methanes in a water suspension medium. [Link]
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ResearchGate. (2020). The X-ray Structure of 4-Aminobenzyl alcohol (4-Aminophenylmethanol). [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
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Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Simple synthetic route to 4-aminobenzaldehydes from anilines. [Link]
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